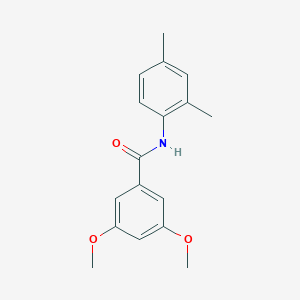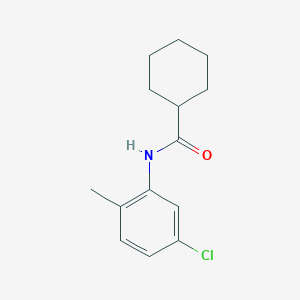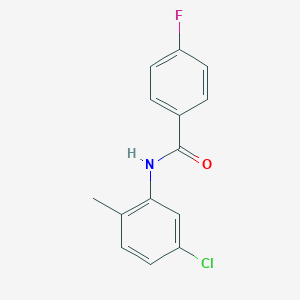
4-bromo-N-butan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-butan-2-ylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19266 It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Métodos De Preparación
The synthesis of 4-bromo-N-butan-2-ylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Análisis De Reacciones Químicas
4-bromo-N-butan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-bromo-N-butan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and proliferation .
Comparación Con Compuestos Similares
4-bromo-N-butan-2-ylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-(tert-butyl)benzenesulfonamide: Similar but with a tert-butyl group instead of a sec-butyl group, which can influence its steric properties and reactivity.
Propiedades
Fórmula molecular |
C10H14BrNO2S |
|---|---|
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
4-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Clave InChI |
AALCXOKJGJWGBH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B312666.png)











